3-Dehydroecdysone

説明

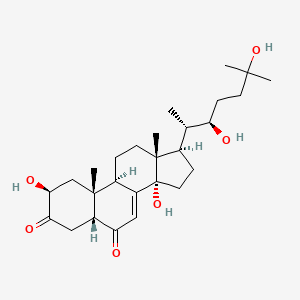

Structure

2D Structure

3D Structure

特性

分子式 |

C27H42O6 |

|---|---|

分子量 |

462.6 g/mol |

IUPAC名 |

(2S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,23,28,31-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,23-,25+,26+,27+/m0/s1 |

InChIキー |

GDSSFVCRVUQMRG-OSCDMYCUSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H](C(=O)C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |

正規SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

同義語 |

3-dehydroecdysone |

製品の起源 |

United States |

Biosynthesis and Origin of 3 Dehydroecdysone in Arthropods

Precursor Metabolism and Early Pathway Elucidation

The journey to synthesize 3-dehydroecdysone begins with the metabolism of sterols, a process that has been the subject of extensive research to unravel its complexities.

Role of Cholesterol and other Sterol Precursors

Arthropods, unlike vertebrates, are generally incapable of synthesizing cholesterol de novo. tandfonline.com Consequently, they are reliant on obtaining cholesterol or other dietary sterols from their food to produce ecdysteroids. tandfonline.combiologists.com For many carnivorous insects, cholesterol serves as the direct precursor. biologists.com Phytophagous insects, on the other hand, have evolved the ability to dealkylate plant sterols, such as sitosterol (B1666911) and stigmasterol, to yield cholesterol. eje.cz

The indispensable role of cholesterol as a precursor has been demonstrated in various studies. For instance, in vitro experiments with the Y-organs of the crab Menippe mercenaria have shown the incorporation of labeled cholesterol into secreted ecdysteroids. nih.gov Similarly, studies with the crab Cancer antennarius revealed that Y-organs from de-eyestalked individuals, which exhibit increased steroidogenesis, show enhanced uptake of cholesterol and secretion of ecdysteroids. nih.gov The initial and rate-limiting step in the conversion of cholesterol is its dehydrogenation to 7-dehydrocholesterol (B119134) (7dC). researchgate.net This conversion is a critical control point in the biosynthetic pathway. nih.gov

Formation of Early Ecdysteroid Intermediates (e.g., 5β-diketol, 5β-ketodiol)

Following the formation of 7-dehydrocholesterol, a series of reactions, often referred to as the "Black Box" due to their then-uncharacterized nature, leads to the formation of the characteristic ecdysteroid skeleton. researchgate.netnih.gov This part of the pathway involves the creation of key intermediates, including 5β-diketol (also known as 3-oxo-2,22,25-trideoxyecdysone) and 5β-ketodiol (3β,14α-dihydroxy-5β-cholest-7-en-6-one). researchgate.nettandfonline.comresearchgate.net

From the 5β-diketol intermediate, the pathway can diverge. It can either proceed directly through a series of hydroxylation steps or first be converted to 5β-ketodiol by a 3β-reductase. nih.gov Both of these precursors can then be hydroxylated to form various ecdysteroids. nih.gov For example, in the crayfish Orconectes limosus, both 5β-ketodiol and 5β-diketol are converted by the Y-organs, with the latter yielding both this compound and ecdysone (B1671078), suggesting a branching point in the pathway. researchgate.net

Evidence for 3-Oxo-Δ4 Intermediates in Biosynthesis

The involvement of 3-oxo-Δ4 steroids as intermediates in the biosynthesis of ecdysteroids has long been hypothesized. nih.govportlandpress.com Direct evidence for this came from in vitro studies with molting gland cells from the crab Carcinus maenas. nih.govportlandpress.com In these experiments, synthesized tritiated 3-oxo-Δ4-steroids were converted into final ecdysteroids, including this compound and ecdysone. nih.govportlandpress.com This conversion necessitates a 5β-reduction to establish the characteristic A/B ring cis-fusion of ecdysteroids. nih.govportlandpress.com

These findings suggest that a compound like 4,7-cholestadien-14α-ol-3,6-dione could be an intermediate in the pathway. nih.govportlandpress.com The crucial 5β-reduction step is catalyzed by a cytosolic enzyme that requires NADPH as a cofactor and is highly active in the Y-organs of crabs. nih.govportlandpress.com Further research in Drosophila melanogaster has confirmed the oxidation at the C-3 position and the formation of cholesta-4,7-dien-3-one (B99512) (3-oxo-Δ4,7C) as a key step in the "Black Box" following the synthesis of 7-dehydrocholesterol. nih.govnih.gov

Ecdysteroidogenic Organ Secretion

The synthesis of this compound culminates in its secretion from specialized endocrine glands, which differ between insects and crustaceans but serve analogous functions.

Prothoracic Gland Secretion in Insects

In insects, the primary site of ecdysteroid synthesis during post-embryonic development is the prothoracic gland (or the ring gland in higher Diptera). researchgate.netjst.go.jpresearchgate.net For a long time, ecdysone was considered the sole secretory product of these glands. However, it is now established that in several insect species, particularly within the Lepidoptera, this compound is a major, and sometimes the predominant, product released into the hemolymph. eje.cznih.govijbs.com

Once secreted, this compound is then rapidly converted to ecdysone in the hemolymph by a this compound-3β-reductase. nih.govaai.org In vitro studies of prothoracic glands from various insect orders have revealed three categories of secretion profiles: those that produce significantly more this compound than ecdysone, those that synthesize nearly equal amounts, and those that yield more ecdysone. nih.gov This indicates that the production of this compound is a widespread phenomenon and not limited to a single insect order. nih.gov For example, in the silkworm Bombyx mori, this compound is released from the prothoracic glands and its conversion to ecdysone is a crucial step in regulating the active hormone titer. aai.org

| Insect Group | Prothoracic Gland Secretion Profile | Key Findings |

| Lepidoptera (e.g., Manduca sexta, Bombyx mori) | Predominantly this compound | This compound is a major secretory product, converted to ecdysone in the hemolymph. eje.czaai.org |

| Various Insect Orders | Mixed ratios of this compound and ecdysone | Glands can be categorized by their relative production of this compound versus ecdysone. nih.gov |

Y-Organ Secretion in Crustaceans

In crustaceans, the analogous steroidogenic glands are the Y-organs. oup.comresearchgate.net Similar to the situation in insects, it was initially believed that ecdysone was the primary hormone secreted by these glands. However, numerous studies have now demonstrated that this compound is a major secretory product of the Y-organs in a variety of crustacean species. oup.comeje.cz

Research on the crabs Cancer antennarius and Menippe mercenaria, the crayfish Orconectes limosus and Procambarus clarkii, and the giant freshwater prawn Macrobrachium rosenbergii has confirmed the in vitro secretion of this compound by their Y-organs. researchgate.netresearchgate.neteje.cznih.govtandfonline.com In Cancer antennarius, evidence pointed to this compound as a secretory product, which is then converted to ecdysone in peripheral tissues. nih.gov In Orconectes limosus, the Y-organs secrete both ecdysone and this compound, and the glands themselves are unable to interconvert these two ecdysteroids, indicating that this compound is a primary product. researchgate.neteje.cz Similarly, in Macrobrachium rosenbergii, both ecdysone and this compound are the predominant products of the Y-organ. researchgate.nettandfonline.com

| Crustacean Species | Y-Organ Secretory Products | Key Findings |

| Cancer antennarius | This compound, Ecdysone | This compound is a significant secretory product. nih.gov |

| Orconectes limosus | This compound, Ecdysone | Y-organs secrete both and cannot interconvert them. researchgate.neteje.cz |

| Macrobrachium rosenbergii | This compound, Ecdysone | Both are predominant products of the Y-organ. researchgate.nettandfonline.com |

| Menippe mercenaria | This compound | A major ecdysteroid secreted by the Y-organs. oup.com |

Enzymatic Transformations in the Biosynthesis of this compound

The biosynthesis of ecdysteroids, including this compound (3DE), from cholesterol is a complex process involving a series of enzymatic reactions. The final steps, in particular, are catalyzed by a suite of enzymes primarily located in the prothoracic glands (PGs) of insects or the Y-organs of crustaceans. eje.cz These transformations are critical for producing the active molting hormones that regulate key developmental processes in arthropods.

Cytochrome P450 Monooxygenases in Early Steps

The terminal stages of ecdysteroid biosynthesis, which convert early sterol precursors into ecdysone and its derivatives, are heavily reliant on a group of enzymes known as cytochrome P450 monooxygenases (CYPs). pnas.orgnih.gov These enzymes, encoded by a family of genes often referred to as the "Halloween genes," catalyze sequential hydroxylation reactions. researchgate.net While the complete pathway from cholesterol involves numerous steps, several key P450 enzymes are implicated in the conversion of intermediates that lead to the formation of ecdysone, from which this compound can be derived or which can be formed from a parallel pathway involving 3-oxo intermediates.

Five distinct enzymatic activities, largely attributed to microsomal and mitochondrial CYPs, are crucial for converting cholesterol to ecdysone. pnas.orgnih.gov The so-called "Black Box" of ecdysteroidogenesis refers to the initial, less-understood steps, but the terminal hydroxylation sequence is well-characterized and involves several specific P450s. cambridge.orgtandfonline.com These enzymes sequentially add hydroxyl groups at specific carbons on the steroid nucleus. For instance, the conversion of the precursor 5β-ketodiol (2,22,25-trideoxyecdysone) to ecdysone requires three critical hydroxylation steps at carbons C25, C22, and C2. researchgate.net

Key cytochrome P450 enzymes involved in the terminal hydroxylation steps of ecdysteroid biosynthesis include:

Phantom (Phm/CYP306A1): Catalyzes the C-25 hydroxylation of 2,22,25-trideoxyecdysone (B1254953) (ketodiol). researchgate.netcambridge.org

Disembodied (Dib/CYP302A1): Responsible for C-22 hydroxylation. pnas.orgnih.gov

Shadow (Sad/CYP315A1): Mediates the final C-2 hydroxylation to produce ecdysone. pnas.orgnih.gov

Shade (Shd/CYP314A1): While not directly in the ecdysone synthesis pathway, this enzyme hydroxylates ecdysone at the C-20 position to form the more active 20-hydroxyecdysone (B1671079) (20E). cambridge.org

The expression of the genes encoding these enzymes, such as dib and sad, is concentrated in the prothoracic glands during larval development, coinciding with peaks in ecdysteroid titers. pnas.org In some species and developmental stages, the pathway can be modified, leading to the production of this compound as a primary product of the prothoracic glands. eje.cz

Table 1: Key Cytochrome P450 Enzymes in Ecdysteroid Biosynthesis

| Enzyme (Gene Name) | CYP Designation | Function | Organism Studied |

| Phantom (phm) | CYP306A1 | C-25 Hydroxylase | Drosophila melanogaster, Bombyx mori researchgate.netcambridge.org |

| Disembodied (dib) | CYP302A1 | C-22 Hydroxylase | Drosophila melanogaster pnas.orgnih.gov |

| Shadow (sad) | CYP315A1 | C-2 Hydroxylase | Drosophila melanogaster pnas.orgnih.gov |

| Shade (shd) | CYP314A1 | C-20 Hydroxylase (Ecdysone to 20E) | Drosophila melanogaster cambridge.org |

Involvement of 3-Hydroxysteroid Dehydrogenase Activity

The synthesis and metabolism of this compound are critically dependent on the action of hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the reversible or irreversible oxidation of a 3β-hydroxyl group to a 3-oxo group, and the reduction of a 3-oxo group to a 3β- or 3α-hydroxyl group.

In several arthropod species, particularly certain crustaceans and lepidopterans, this compound is a major secretory product of the molting glands. eje.czeje.cz In the shore crab Carcinus maenas, the formation of 3DE involves a membrane-bound, NAD+-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov This enzyme is distinct from the soluble ecdysone oxidase found in peripheral tissues and shows characteristics similar to vertebrate 3β-HSDs. nih.gov It facilitates the conversion of 3β-hydroxy intermediates into their 3-oxo counterparts within the biosynthetic pathway. nih.gov

Once secreted into the hemolymph, 3DE is often rapidly converted to ecdysone by a this compound 3β-reductase. eje.czscite.ai This enzyme effectively reduces the 3-oxo group back to a 3β-hydroxyl group, making ecdysone available to target tissues. scite.ai The activity of this 3β-reductase is widespread; in the crayfish Orconectes limosus, it is found in numerous tissues, including the epidermis, gonads, and central nervous system, with the hemolymph being the only tissue lacking this metabolic activity. eje.cz

Conversely, the inactivation of ecdysteroids often proceeds via a 3-epimerization pathway. Ecdysone is first oxidized to 3DE by an ecdysone oxidase. nih.govnih.gov Subsequently, a this compound 3α-reductase can irreversibly convert 3DE to 3-epiecdysone (B1260481), a hormonally inactive metabolite. nih.govresearchgate.net The this compound 3β-reductase, which favors NADH, and the 3α-reductase, which prefers NADPH, represent a key metabolic switch. nih.gov In the silkworm, Bombyx mori, it has been shown that maternally produced 3DE is converted into active ecdysone during early embryonic development by a 3DE-3β-reductase, highlighting a crucial role for this pathway in supplying active hormone before the embryo's own prothoracic glands are formed. nih.govnih.gov

Table 2: Key Dehydrogenase and Reductase Enzymes in this compound Metabolism

| Enzyme | Function | Cofactor Preference | Location/Organism |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Biosynthesis of 3DE from 3β-hydroxy precursors | NAD+ | Y-organs (Carcinus maenas) nih.gov |

| This compound 3β-Reductase | Reduction of 3DE to Ecdysone | NADH | Hemolymph, various tissues (Spodoptera littoralis, Orconectes limosus) eje.czscite.ainih.gov |

| Ecdysone Oxidase | Oxidation of Ecdysone to 3DE | Oxygen-dependent | Midgut, other tissues (Spodoptera littoralis) nih.gov |

| This compound 3α-Reductase | Irreversible reduction of 3DE to 3-Epiecdysone | NADPH | Midgut (Spodoptera littoralis) nih.gov |

Metabolic Pathways and Interconversions of 3 Dehydroecdysone

Conversion to Biologically Active Ecdysteroids

3-Dehydroecdysone (3DE) serves as a crucial intermediate in the biosynthesis of active ecdysteroids, the primary hormones governing molting and metamorphosis in insects. pnas.orgresearchgate.net Its conversion into biologically potent forms is a tightly regulated process involving specific enzymes and tissues.

Reduction to Ecdysone (B1671078) (E)

A key step in the activation pathway is the reduction of 3DE to Ecdysone (E). nih.govijbs.comijbs.com This reaction is a critical control point, ensuring that the active hormone is produced at the appropriate developmental stage.

The conversion of 3DE to Ecdysone is catalyzed by the enzyme this compound 3β-Reductase (3DE-3β-reductase). nih.govijbs.comijbs.comroyalsocietypublishing.orgaai.org This enzyme facilitates the reduction of the 3-oxo group of 3DE to a 3β-hydroxyl group, yielding Ecdysone. oup.com In several lepidopteran species, 3DE is a major product of the prothoracic glands and is subsequently reduced to ecdysone in the hemolymph by this reductase. eje.cz The reaction is reversible, allowing for a dynamic equilibrium between 3DE and Ecdysone, which contributes to the precise regulation of active ecdysteroid levels. royalsocietypublishing.orgijbs.com Studies in the silkworm, Bombyx mori, have shown that 3DE-3β-reductase belongs to the aldo-keto reductase (AKR) family and requires NADPH as a cofactor for its activity. oup.com

The activity of 3DE-3β-reductase is not uniformly distributed throughout the insect body but exhibits tissue-specific localization, which is crucial for the spatial and temporal control of ecdysteroid activation. In many lepidopteran insects, after being synthesized and released from the prothoracic glands, 3DE is rapidly converted to ecdysone by 3DE-3β-reductase present in the hemolymph. aai.orgnih.gov The fat body is another significant site of this reductase activity. aai.org For instance, in the silkworm, bacterial infection induces the expression of the 3DE-3β-reductase gene in the fat body, leading to an increase in ecdysone levels. aai.org While the enzyme is synthesized in the fat body, it is also detected in the hemolymph, suggesting its secretion into the circulatory system to act on circulating 3DE. aai.orgnih.gov In the cabbage looper, Trichoplusia ni, the protein homologous to this compound 3β-reductase is found in the larval hemolymph and integument. nih.gov In contrast, in the crayfish Orconectes limosus, the highest reductase activity was found in the antennal glands and central nervous system, with moderate activity in the epidermis, gonads, midgut gland, and hindgut, but notably inactive in the hemolymph. eje.cz

Table 1: Tissue-Specific Activity of this compound 3β-Reductase in Various Species

| Species | Tissue with High Reductase Activity | Tissue with Moderate/Low Reductase Activity | Inactive Tissue | Reference |

| Bombyx mori (Silkworm) | Hemolymph, Fat Body | - | - | aai.orgnih.gov |

| Manduca sexta | Hemolymph | - | - | aai.org |

| Spodoptera littoralis (Cotton Leafworm) | Hemolymph | Midgut | - | eje.cznih.gov |

| Trichoplusia ni (Cabbage Looper) | Hemolymph, Integument | - | - | nih.gov |

| Orconectes limosus (Crayfish) | Antennal Glands, CNS | Epidermis, Gonads, Midgut Gland, Hindgut | Hemolymph, Muscle | eje.cz |

Subsequent Hydroxylation to 20-Hydroxyecdysone (B1671079) (20E)

Following its formation from 3DE, Ecdysone is further metabolized to the more biologically active form, 20-Hydroxyecdysone (20E). pnas.orgresearchgate.netaai.org This conversion is a critical activation step, as 20E is the primary molting hormone in most arthropods. pnas.orgcdnsciencepub.com The hydroxylation of ecdysone at the C-20 position is catalyzed by the enzyme ecdysone 20-monooxygenase (also known as ecdysone 20-hydroxylase), a cytochrome P450 enzyme encoded by the shade gene in Drosophila melanogaster. pnas.orgresearchgate.neteje.czresearchtrends.net This enzymatic reaction is considered a rate-limiting step in the biosynthesis of 20E. eje.cz The activity of ecdysone 20-monooxygenase is found in various tissues, including the fat body, Malpighian tubules, and midgut, and its expression is developmentally regulated. aai.orgeje.cz

Inactivation Pathways of this compound

To ensure precise hormonal signaling, the levels of active ecdysteroids and their precursors must be tightly controlled, not only through synthesis but also through inactivation. This compound can be shunted into inactivation pathways, preventing its conversion to active hormones.

Epimerization to 3-Epiecdysteroids

A major inactivation route for 3DE is its conversion to 3-epiecdysteroids. royalsocietypublishing.orgijbs.comnih.gov This process, known as 3-epimerization, involves the conversion of the 3-oxo group to a 3α-hydroxyl group, resulting in the formation of 3-epiecdysone (B1260481). royalsocietypublishing.orgnih.govijbs.com This reaction is catalyzed by the enzyme this compound 3α-reductase and is considered irreversible. royalsocietypublishing.orgresearchgate.net The resulting 3-epiecdysteroids, such as 3-epiecdysone, are generally considered to have significantly less biological activity than their 3β-hydroxy counterparts. nih.govijbs.com This inactivation pathway is particularly prominent in the midgut of some lepidopteran species. nih.gov The formation of 3-epiecdysteroids from 3DE represents a terminal step, effectively removing 3DE from the pool of precursors available for the synthesis of active ecdysteroids. royalsocietypublishing.org

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme | Reaction Catalyzed | Pathway | Cofactor | Reference |

| This compound 3β-Reductase | This compound → Ecdysone | Activation | NADPH | oup.com |

| Ecdysone 20-Monooxygenase | Ecdysone → 20-Hydroxyecdysone | Activation | - | pnas.orgeje.cz |

| This compound 3α-Reductase | This compound → 3-Epiecdysone | Inactivation | NADPH/NADH | nih.govnih.gov |

| Ecdysone Oxidase | Ecdysone → this compound | Inactivation/Activation Precursor | - | royalsocietypublishing.orgijbs.com |

Role of Ecdysone Oxidase (EO)

Ecdysone oxidase (EO) is a key enzyme that catalyzes the oxidation of ecdysteroids at the C-3 position. royalsocietypublishing.orgjst.go.jp This reaction converts ecdysone and 20-hydroxyecdysone (20E) into their respective 3-dehydro counterparts, this compound (3DE) and 3-dehydro-20-hydroxyecdysone (3D20E). eje.cznih.gov This conversion is an integral part of a deactivating system for ecdysteroids. eje.cz The reaction is oxygen-dependent and is considered a major route of ecdysteroid inactivation in many insects. nih.govnih.gov

In several lepidopteran insects and Drosophila melanogaster, ecdysone oxidase is primarily expressed in the midgut and its activity is responsive to 20E levels. royalsocietypublishing.org For instance, in Spodoptera littoralis, ecdysone oxidase activity peaks early in the last larval instar. portlandpress.com In Bombyx mori, the gene encoding ecdysone oxidase, BmEO, is highly expressed in the mature ovaries and the resulting protein is found in the cytoplasm surrounding the yolk granules of the oocyte. ijbs.comresearchgate.net This suggests a role for EO in maternally-derived ecdysteroid metabolism, which is crucial for embryonic development. ijbs.comnih.gov

The conversion of ecdysone to this compound can be a reversible process, with this compound being converted back to ecdysone by this compound 3β-reductase. royalsocietypublishing.org However, the subsequent conversion of this compound to 3-epiecdysone is irreversible. royalsocietypublishing.org

Table 1: Research Findings on Ecdysone Oxidase (EO)

| Organism | Key Findings |

| Spodoptera littoralis | EO activity is prominent in the midgut cytosol and peaks early in the last larval instar. portlandpress.com |

| Bombyx mori | BmEO gene is highly expressed in mature ovaries; the protein is localized around yolk granules in oocytes. ijbs.comresearchgate.net Downregulation of BmEO leads to lower 20E titers and reduced offspring hatching rates. ijbs.com |

| Drosophila melanogaster | EO is mainly expressed in the midgut during late instars, coinciding with hormone titer peaks. nih.gov |

| Calliphora vicina | EO was first identified and purified from this dipteran insect. royalsocietypublishing.org |

Role of this compound 3α-Reductase (3DE-3α-reductase)

This compound 3α-reductase (3DE-3α-reductase) is an enzyme that catalyzes the irreversible reduction of this compound to 3-epiecdysone. royalsocietypublishing.orgresearchgate.net This step is a critical part of the ecdysteroid inactivation pathway, as 3-epiecdysone is considered hormonally inactive. eje.cz The reaction is dependent on the cofactor NADPH. nih.govportlandpress.com

In the cotton leafworm, Spodoptera littoralis, 3DE-3α-reductase activity increases in the midgut cytosol as ecdysone oxidase activity declines. portlandpress.com This sequential action of the two enzymes suggests a coordinated pathway for ecdysteroid inactivation. The gene for this enzyme has been cloned and characterized in several insect species, including S. littoralis and Bombyx mori, highlighting its conserved role in ecdysone metabolism. ijbs.com In the crayfish Orconectes limosus, a significant 3α-reductase activity was found exclusively in the ovaries. eje.cz

The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. biologists.com The irreversible nature of the reduction of this compound to 3-epiecdysone by 3DE-3α-reductase ensures the unidirectional flow towards inactivation. nih.gov

Formation of 3-Epiecdysone

3-Epiecdysone is formed from this compound through the action of this compound 3α-reductase. ijbs.com This conversion is a key step in the 3-epimerization pathway, which serves as a major route for the inactivation of ecdysteroids in many insects. royalsocietypublishing.orgijbs.com The formation of 3-epiecdysone is considered an irreversible process. nih.govresearchgate.net

The pathway begins with the oxidation of ecdysone or 20-hydroxyecdysone by ecdysone oxidase to produce this compound or 3-dehydro-20-hydroxyecdysone, respectively. eje.cznih.gov Subsequently, this compound 3α-reductase reduces the 3-oxo group to a 3α-hydroxyl group, resulting in the formation of 3-epiecdysone. eje.czresearchgate.net This epimer is hormonally inactive and represents a terminal product in this specific metabolic sequence. eje.cz

In some cases, 3-epiecdysone can be further metabolized through conjugation, for example, by phosphorylation to yield phosphate (B84403) conjugates, further ensuring its inactivation and facilitating excretion. liverpool.ac.uk

Conjugation and Storage Forms

To regulate their activity and facilitate storage and transport, ecdysteroids, including this compound, can be modified by conjugation with various molecules. These conjugated forms are generally inactive and can be stored for later use or excreted.

Phosphate Conjugates

Phosphorylation is a common method of inactivating ecdysteroids and creating storage forms. liverpool.ac.uk Ecdysteroids can be conjugated with phosphate groups to form phosphate esters. liverpool.ac.uk While direct evidence for the phosphorylation of this compound is not extensively detailed, the formation of phosphate conjugates of related ecdysteroids, such as 3-epiecdysone, is known to occur. liverpool.ac.uk In Drosophila melanogaster, 3-dehydro-E 2-phosphate and 3-epi-20E 3-phosphate have been identified in larvae. nih.gov

In the silkworm, Bombyx mori, ecdysteroid 22-kinase (EcK) is an enzyme that converts ecdysone and 20E into their phosphate conjugated forms, which then accumulate in the ovary. researchgate.net The expression pattern of the gene for EcK is highly consistent with that of the gene for ecdysone oxidase in the silkworm ovary, suggesting a coordinated process of ecdysteroid modification and storage. researchgate.net These phosphate conjugates can be hydrolyzed by phosphatases to release the active hormone when needed, particularly during embryonic development. nih.gov

Glucose and Sulphate Conjugates

In addition to phosphorylation, ecdysteroids can also be inactivated through conjugation with glucose or sulphate. eje.czoup.com These conjugation reactions increase the polarity of the ecdysteroid molecule, which can facilitate its excretion. The formation of glucose and sulphate conjugates of various phenolic compounds has been demonstrated in the American lobster, Homarus americanus. uchicago.edu While the direct conjugation of this compound with glucose and sulphate is not as extensively documented as phosphorylation, it represents a potential metabolic fate for this and other ecdysteroids. eje.cz

Accumulation in Yolk Granules and Oocytes

Maternally-derived ecdysteroids are crucial for regulating embryonic development in many insect species. ijbs.comnih.gov These hormones are often synthesized in the maternal ovaries and then incorporated into the developing oocytes, where they are stored in yolk granules. ijbs.comnih.gov

In the silkworm, Bombyx mori, ecdysone oxidase is present in the cytoplasm around the yolk granules of the oocyte. ijbs.comresearchgate.net This enzyme catalyzes the conversion of ecdysone to this compound, which is then stored in the mature ovary. researchgate.netnih.gov This stored this compound can then be converted back to active ecdysone during early embryonic development, providing the necessary hormonal signals before the embryo's own prothoracic glands become functional. ijbs.comresearchgate.net The accumulation of these ecdysteroid precursors in the yolk ensures a ready supply of hormone for the developing embryo. nih.gov

Biological Roles of 3 Dehydroecdysone in Invertebrate Physiology

Developmental Regulation in Arthropods

3-Dehydroecdysone (3DE) is a crucial ecdysteroid, a class of steroid hormones, that plays a pivotal role in the developmental regulation of arthropods. It primarily functions as a prohormone, a substance that is converted into a hormone, for the major molting hormone, 20-hydroxyecdysone (B1671079) (20E). encyclopedia.pubmdpi.comresearchgate.net The synthesis and release of 3DE are tightly controlled, ensuring that developmental processes such as embryogenesis, molting, and metamorphosis occur at the appropriate times.

Embryonic Development

Maternal ecdysteroids are essential for regulating a multitude of cellular processes during the early embryonic development of insects. nih.govresearchgate.net In the silkworm, Bombyx mori, the gene for ecdysone (B1671078) oxidase (EO), an enzyme that catalyzes the conversion of ecdysone to 3DE, is highly expressed in mature ovaries. nih.govresearchgate.net This maternally-provided 3DE, localized in the cytoplasm around the yolk granules of the oocyte, is later converted into the active hormone ecdysone during early embryonic development. nih.govresearchgate.net This conversion is critical for the normal development and hatching of the offspring. nih.govresearchgate.net Studies have shown that a decrease in the expression of the BmEO gene in the female silkworm leads to a lower 20E titer and a reduced hatching rate in its offspring. nih.govresearchgate.net This highlights a key pathway for the origin of high ecdysteroid levels before the embryonic prothoracic gland, the primary site of ecdysteroid synthesis in later stages, is formed. nih.govresearchgate.net

Furthermore, the enzyme this compound 3β-reductase, which reduces 3DE back to ecdysone, also plays a significant role during the embryonic stage. nih.govresearchgate.net Down-regulation of this enzyme during embryonic development has been shown to lower the 20E titer, further emphasizing the importance of this conversion step for proper embryonic progression. nih.govresearchgate.net In all arthropods, ecdysteroids are stored in the oocytes of females and are utilized during embryogenesis. nih.gov

Molting Processes

Molting, the process of shedding the old cuticle and forming a new, larger one, is a fundamental aspect of arthropod growth and is meticulously regulated by ecdysteroids. researchgate.net In several lepidopteran species, the prothoracic glands, the primary endocrine glands responsible for synthesizing molting hormones, secrete 3DE, sometimes accompanied by varying amounts of ecdysone. eje.cz This 3DE is then released into the hemolymph, the insect equivalent of blood, where it is converted to ecdysone by a hemolymph reductase enzyme. eje.czijcmas.com Ecdysone is subsequently converted to the active molting hormone, 20-hydroxyecdysone (20E), in peripheral tissues. ijcmas.com

In crustaceans, the Y-organs are the source of secreted ecdysteroids. nih.gov In the crayfish Orconectes limosus, 3DE is the major secretory product of the molting glands. eje.cz Following its release, 3DE is efficiently reduced and hydroxylated to 20E, which is the major circulating ecdysteroid. eje.cz The conversion of 3DE to ecdysone is a critical step in initiating the molting cascade.

The inactivation of molting hormones is equally important for the precise timing of developmental events. In Lepidoptera, one inactivation pathway involves the ecdysone oxidase-catalyzed formation of 3-dehydroecdysteroid, which is then reduced to 3-epiecdysteroid. nih.gov

Metamorphosis

Metamorphosis, the profound transformation from a larval to an adult form in holometabolous insects, is orchestrated by pulses of ecdysteroids. royalsocietypublishing.orgroyalsocietypublishing.org In the tobacco hornworm, Manduca sexta, a well-studied model for insect metamorphosis, the prothoracic glands secrete a mixture of ecdysone and 3DE. annualreviews.org The 3DE is rapidly converted to ecdysone by enzymes in the hemolymph. annualreviews.org This ecdysone is then metabolized to 20E in peripheral tissues, which triggers the cascade of gene expression leading to metamorphic changes. annualreviews.org

The precise regulation of ecdysteroid titers, through both biosynthesis and metabolism, is crucial for the successful completion of metamorphosis. royalsocietypublishing.orgroyalsocietypublishing.org Ecdysone oxidase, which converts 20E to 3-dehydro-20-hydroxyecdysone (3D20E), plays a role in this regulation. royalsocietypublishing.orgroyalsocietypublishing.org In Bombyx mori, this enzyme is predominantly expressed in the midgut during the early pupal stage. royalsocietypublishing.orgroyalsocietypublishing.org The conversion of 20E to 3D20E is a key step in the 3-epimerization inactivation pathway. royalsocietypublishing.orgroyalsocietypublishing.org

Reproductive Processes

Ecdysteroids, including this compound, are also integral to reproductive processes in many invertebrates. In adult female insects, the gonads are often the primary source of ecdysteroid hormones. nih.gov These hormones are sequestered into the developing oocytes, providing the necessary hormonal cues for embryonic development. nih.gov

In the crayfish Orconectes limosus, the ovaries are the only tissue found to contain a significant this compound 3α-reductase activity, an enzyme that converts 3DE to the hormonally inactive 3α-epimer. eje.cz This suggests a potential role for this inactivation pathway in protecting maturing eggs from high ecdysteroid titers in the hemolymph. eje.cz

Modulation of Gene Expression via Ecdysteroid Receptor Complex

The physiological effects of ecdysteroids are mediated through their binding to a nuclear receptor complex, the ecdysone receptor (EcR). encyclopedia.pubmdpi.com The active hormone, 20E, binds to the EcR, which then forms a heterodimer with another nuclear receptor, Ultraspiracle (USP). mdpi.comoup.com This EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. encyclopedia.pubmdpi.com

While 3DE itself is generally considered a prohormone with lower biological activity than 20E, its conversion to ecdysone and subsequently to 20E is a critical step in activating the EcR signaling pathway. ijcmas.commdpi.com Therefore, the regulation of 3DE levels directly influences the availability of the active ligand for the EcR complex, thereby modulating gene expression and controlling developmental timing. ijcmas.com

Interestingly, there is emerging evidence for an alternative ecdysteroid signaling pathway. In Drosophila, it has been suggested that 3-dehydro-20-hydroxyecdysone (3D20E) may be a functionally active ligand for a different orphan nuclear receptor, DHR38. nih.gov

Contributions to Broader Physiological Responses

Beyond its well-established roles in development and reproduction, this compound and its metabolic pathway contribute to broader physiological responses, such as the immune response. In the silkworm, Bombyx mori, bacterial infection induces the expression of this compound-3β-reductase. aai.org This enzyme converts 3DE released from the prothoracic glands into ecdysone, leading to an elevated 20E titer. aai.org This increase in 20E enhances the silkworm's humoral and cellular defense against bacterial infection, demonstrating a link between the ecdysteroid signaling pathway and innate immunity. aai.org

Occurrence and Distribution of 3 Dehydroecdysone Across Biological Systems

Presence in Arthropods

In arthropods, 3-dehydroecdysone plays a crucial role as a pro-hormone, a precursor to the primary molting hormone, 20-hydroxyecdysone (B1671079).

The synthesis and secretion of ecdysteroids by the prothoracic glands of insects show considerable variation. nih.gov In some species, these glands primarily produce ecdysone (B1671078), while in others, this compound is the major secretory product, which is then converted to ecdysone in the hemolymph by a 3β-reductase enzyme. nih.goveje.cz This "dehydroecdysone-ecdysone axis" is not exclusive to one order and has been observed in various insects. nih.gov

Lepidoptera:

Within the order Lepidoptera (moths and butterflies), the production of this compound is particularly notable. eje.cz Several lepidopteran species have prothoracic glands that secrete this compound, sometimes in much larger quantities than ecdysone itself. nih.goveje.cz For instance, in the silkworm, Bombyx mori, and the cotton leafworm, Spodoptera littoralis, this compound is a significant intermediate in ecdysteroid metabolism. nih.govijbs.com In Manduca sexta (tobacco hornworm) and Spodoptera littoralis, the prothoracic glands predominantly produce this compound. ijbs.comresearchgate.net Conversely, Pieris rapae produces very little this compound. ijbs.com The hemolymph of lepidopteran species contains a potent 3-oxoecdysteroid 3β-reductase that efficiently converts this compound to ecdysone. nih.govcdnsciencepub.com

Diptera:

In Diptera (true flies), the role and presence of this compound are also documented. In the fruit fly, Drosophila melanogaster, this compound and its metabolites are part of the ecdysteroid metabolic pathway, although 3-oxidation is not considered the primary route for ecdysone deactivation in this species. researchgate.netoup.comnih.gov In the blowfly, Calliphora vicina, ecdysone oxidase, the enzyme responsible for converting ecdysone to this compound, was first identified. researchgate.net Research on Sarcophaga bullata (flesh fly) has also contributed to the understanding of ecdysteroid metabolism in Diptera. tandfonline.com

Table 1: Presence of this compound in Selected Insect Species

| Order | Species | Key Findings |

|---|---|---|

| Lepidoptera | Bombyx mori (Silkworm) | This compound is an intermediate in ecdysone inactivation and synthesis pathways. nih.govijbs.com |

| Lepidoptera | Manduca sexta (Tobacco hornworm) | Prothoracic glands secrete a high proportion of this compound. ijbs.comresearchgate.net |

| Lepidoptera | Spodoptera littoralis (Cotton leafworm) | Prothoracic glands primarily produce this compound. ijbs.comcdnsciencepub.com |

| Lepidoptera | Pieris brassicae (Large white butterfly) | Prothoracic glands produce this compound as a significant product. eje.cz |

| Diptera | Drosophila melanogaster (Fruit fly) | This compound is a known metabolite, though not the main inactivation product. researchgate.netoup.com |

| Diptera | Calliphora vicina (Blowfly) | Ecdysone oxidase, which produces this compound, was first identified in this species. researchgate.net |

| Diptera | Sarcophaga bullata (Flesh fly) | Studies on this species have advanced the understanding of ecdysteroid metabolism. tandfonline.com |

In many crustacean species, the Y-organs, which are the molting glands, secrete this compound as a major product. eje.czeje.cz This compound is then metabolized in other tissues to form the active molting hormone, 20-hydroxyecdysone.

Crayfish:

In the crayfish Orconectes limosus, this compound is the primary secretory product of the Y-organs. eje.czeje.czresearchgate.net Following its release, it is efficiently reduced to ecdysone and subsequently hydroxylated to 20-hydroxyecdysone, which is the major circulating ecdysteroid. eje.czeje.cz Studies on Procambarus clarkii have also demonstrated the metabolism of this compound. eje.cz In crabs such as Menippe mercenaria and Cancer antennarius, this compound has been identified as a major secretory product of the Y-organs. eje.czoup.comoup.com

Prawn:

The giant freshwater prawn, Macrobrachium rosenbergii, also utilizes this compound. tandfonline.comresearchgate.nettandfonline.com In vitro studies of its Y-organs have shown that ecdysone and this compound are the predominant secretory products. tandfonline.comresearchgate.nettandfonline.com Similarly, in the penaeid shrimp Penaeus vannamei, the Y-organ primarily produces this compound in vitro, although the main circulating ecdysteroid is 20-hydroxyecdysone. vliz.be

Table 2: Presence of this compound in Selected Crustacean Species

| Species | Key Findings |

|---|---|

| Orconectes limosus (Crayfish) | This compound is the major secretory product of the Y-organs. eje.czeje.czresearchgate.net |

| Procambarus clarkii (Crayfish) | Demonstrates metabolism of this compound. eje.cz |

| Macrobrachium rosenbergii (Giant freshwater prawn) | Y-organs secrete ecdysone and this compound as predominant products. tandfonline.comresearchgate.nettandfonline.comjst.go.jp |

| Penaeus vannamei (Whiteleg shrimp) | Y-organs primarily produce this compound in vitro. vliz.be |

| Menippe mercenaria (Stone crab) | This compound is a major ecdysteroid secreted by the Y-organs. eje.czoup.com |

| Cancer antennarius (Rock crab) | Y-organs secrete this compound. oup.comresearchgate.net |

Phytoecdysteroid Presence in Plants

This compound is also found in the plant kingdom as a phytoecdysteroid. Phytoecdysteroids are believed to play a role in defending plants against insect herbivores. mdpi.commdpi.com

Phytoecdysteroids, including this compound, have been identified in a variety of plant families. mdpi.commdpi.com These compounds are present in ferns, gymnosperms, and angiosperms. mdpi.com Families known to contain ecdysteroids include Amaranthaceae, Polypodiaceae, and Chenopodiaceae. cdnsciencepub.commdpi.com For example, Tinospora cordifolia has been reported to contain various phytoecdysteroids. researchgate.net The fern Polypodium vulgare has also been a subject of study for phytoecdysteroid biosynthesis. csic.es

The concentration of phytoecdysteroids within a plant can be influenced by several factors. Environmental conditions such as temperature and nutritional factors can affect their levels. nih.gov Furthermore, interspecific interactions, such as a plant growing in close proximity to another species, can significantly alter the phytoecdysteroid profile. researchgate.net A study on Tinospora cordifolia demonstrated that its interaction with Azadirachta indica led to a two-fold increase in the content of this compound compared to when it grew with other plants. researchgate.net Anthropogenic factors related to cultivation can also impact the accumulation of these compounds. researchgate.net

Mycoecdysteroid Occurrence in Fungi

Ecdysteroids are also produced by fungi, where they are referred to as mycoecdysteroids. researchgate.netmdpi.commdpi.com The fungus Aspergillus puniceus, derived from a deep-sea environment, has been found to produce polyhydroxylated mycoecdysteroids. cdnsciencepub.com The presence of these compounds in fungi suggests a broad distribution across different life forms.

Analytical Methodologies for 3 Dehydroecdysone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating and measuring the levels of 3-dehydroecdysone in biological samples, which often contain a complex mixture of related ecdysteroids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.neteje.czresearchgate.net Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) systems are employed to purify and separate this compound from other ecdysteroids. eje.czresearchgate.net

In RP-HPLC, a common approach involves using a C18 column with a mobile phase consisting of an acetonitrile (B52724)/water gradient, often with the addition of trifluoroacetic acid (TFA) to improve peak shape. eje.cznih.gov For instance, one method uses a Spherisorb ODS 2 column with an isocratic elution of 23% acetonitrile in water (0.1% TFA), where this compound exhibits a typical retention time of 13.6 minutes. eje.cz Another system utilizes an acetonitrile/0.1% (v/v) trifluoroacetic acid in water (22:78, v/v) mobile phase at a flow rate of 1 ml/min. nih.gov

NP-HPLC has also been successfully used, for example, with a Zorbax-Sil column and a mobile phase of dichloromethane/isopropanol/water (125:30:2, v:v:v). eje.cz The selection of the HPLC method often depends on the specific research question and the complexity of the sample matrix. Following HPLC separation, fractions are often collected and subjected to radioimmunoassay (RIA) for quantification. researchgate.netnih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

For enhanced separation efficiency and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) has been adopted in this compound research. researchgate.net UHPLC systems, with their smaller particle size columns, provide higher resolution and sensitivity, which is advantageous when dealing with low-abundance analytes in complex biological extracts. One study employed an ExionLC uHPLC system with a Kinetex C18 column, maintained at 40°C, using a mobile phase of water and acetonitrile, both containing 0.1% formic acid. nsf.gov Another method utilized a Vanquish Horizon UHPLC system coupled with a TSQ Altis triple quadrupole mass spectrometer for quantification. plos.org

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. When coupled with chromatographic separation, it provides a powerful platform for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net This technique has been used to identify this compound in various biological contexts, including bacterial cultures and animal tissues. metabolomicsworkbench.org For example, LC-MS analysis in positive ionization mode has been used to quantify ecdysteroids, including precursors to this compound. plos.orgbiorxiv.org The development of dedicated HPLC/DAD/MS equipment has made the analysis and identification of ecdysteroids in complex samples more routine. mdpi.com

HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) offers high mass accuracy and resolution, enabling the confident identification of compounds based on their elemental composition. This technique has been instrumental in characterizing phytoecdysteroids, including this compound, in plant extracts. researchgate.netthesciencein.org In one study, HPLC-QTOF-MS was used to analyze the effect of interspecific plant interactions on phytoecdysteroid content, revealing a two-fold increase in this compound in Tinospora cordifolia when interacting with Azadirachta indica. researchgate.netthesciencein.org The mass spectrometry is often equipped with an ESI Jet Stream source and operated in SCAN mode for identification. arcjournals.org

Immunochemical Assays for Titer Determination

Immunochemical assays, particularly radioimmunoassays (RIA) and enzyme immunoassays (EIA), are widely used for the sensitive quantification of ecdysteroid titers in biological samples. researchgate.neteje.czresearchgate.net These assays are based on the specific binding of antibodies to the target molecule.

Several antisera have been developed for ecdysteroid detection. Some antisera exhibit different specificities for ecdysone (B1671078) and this compound, which can lead to inaccuracies if the sample contains a mixture of these compounds. eje.cz To address this, specific antisera have been produced that show similar affinity for both ecdysone and this compound, allowing for the direct quantification of total ecdysteroids without the need for prior separation or chemical conversion. eje.czeje.cz For instance, the RUD-2 antiserum allows for the direct measurement of samples containing varying ratios of ecdysone and this compound. eje.czeje.cz

In many studies, HPLC is used to separate the different ecdysteroids before quantification by immunoassay, a technique known as HPLC-RIA. researchgate.netnih.govresearchgate.net This approach provides both qualitative and quantitative information about the ecdysteroid profile of a sample.

Table of Research Findings for this compound Analysis

| Analytical Technique | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| HPLC-RIA | Crayfish (Orconectes limosus) Y-organs culture media | Identified ecdysone and this compound as secretory products. | researchgate.net |

| RP-HPLC | Crayfish (Orconectes limosus) hemolymph and tissues | Determined the metabolic fate of injected [³H]this compound. | eje.cz |

| HPLC | Insect prothoracic glands | Categorized glands based on the ratio of this compound to ecdysone production. | nih.gov |

| HPLC-QTOF-MS | Tinospora cordifolia plant extracts | Interspecific interaction with A. indica increased this compound content by 2-fold. | researchgate.netthesciencein.org |

| Enzyme Immunoassay | Rabbit | Characterized new antisera (RUD-1, RUD-2, RUD-3) with varying sensitivities to ecdysone and this compound. | eje.cz |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ecdysone |

| 20-Hydroxyecdysone (B1671079) |

| 20,26-Dihydroxyecdysone |

| 3-Dehydro-20-hydroxyecdysone |

| 25-Deoxyecdysone |

| 5β-Ketodiol |

| 5β-Diketol |

| 2,22,25-Trideoxyecdysone (B1254953) |

| 2,22-Deoxyecdysone |

| Cholesterol |

| 7-Dehydrocholesterol (B119134) |

| Ponasterone A |

| 3-Epiecdysone (B1260481) |

| Makisterone A |

| 24-Methylshidasterone |

| 1-Hydroxy-20,22-didehydroxysterone |

| 1-Hydroxy-22-deoxy-20,21-dehydroecdysone |

| Cycleasterone A |

| 3β,5α,14α-Trihydroxyergosta-7,22-diene-6-one |

| 2-Deoxyecdysone |

| 3-Dehydro-2-deoxyecdysone |

| Acetonitrile |

| Dichloromethane |

| Isopropanol |

| Formic acid |

| Trifluoroacetic acid |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of ecdysteroids. They provide detailed information about the molecular structure and stereochemistry of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural determination of organic molecules, including this compound. wikipedia.orgmeasurlabs.com It provides detailed information about the chemical environment of individual atoms within a molecule. wikipedia.org

Studies have shown that the NMR spectrum of synthetically prepared this compound can vary depending on the solvent used. nih.gov In deuterated pyridine (B92270) ([²H₅]pyridine), the spectrum indicates the presence of only this compound. nih.gov However, in deuterium (B1214612) oxide (²H₂O) and deuterated methanol (B129727) ([²H₄]methanol), the spectra reveal a mixture of components. nih.gov In ²H₂O, this compound exists in equilibrium with its 3-[²H₂]hydrate, while in [²H₄]methanol, it forms isomeric [²H₃]hemiacetals. nih.gov This reactivity with certain NMR solvents highlights the importance of solvent selection in the analysis of this compound.

NMR has been used in conjunction with other analytical methods like mass spectrometry (MS) and circular dichroism (CD) to definitively identify the products released by the prothoracic glands of Manduca sexta as a mixture of 2-dehydroecdysone (B40245) and this compound. nih.gov The improvements in NMR technology, including two-dimensional techniques, have made it the preferred method for identifying new ecdysteroid analogues, often requiring as little as 50 μg of a pure compound for full structural elucidation. mdpi.com

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org This method is particularly useful for studying the stereochemistry and conformation of molecules. creative-biostructure.com

In the context of this compound research, CD spectroscopy has been used alongside NMR and MS to confirm the identity of ecdysteroids secreted by the prothoracic glands of Manduca sexta. nih.gov The analysis helped to establish that the primary secretory products are a mixture of 2-dehydroecdysone and this compound. nih.gov The CD spectrum provides unique information related to the chiral centers of the molecule, contributing to a more complete structural characterization. creative-biostructure.com

Radiolabeled Precursor and Conversion Studies

The use of radiolabeled precursors is a fundamental technique for elucidating biosynthetic pathways. By introducing a labeled compound into a biological system, researchers can trace its conversion into subsequent products, thereby mapping out the metabolic sequence.

In the study of ecdysteroid biosynthesis, various radiolabeled compounds have been employed to investigate the formation of this compound and its subsequent conversion. For example, in vitro incubation of prothoracic glands from the crayfish Orconectes limosus with radiolabeled putative precursors like [³H]5β-diketol demonstrated its conversion into both this compound and ecdysone. researchgate.net Similarly, studies with the insect Manduca sexta utilized radiolabeled precursors to show that the major ecdysteroids released from the prothoracic glands are a mixture of 2-dehydroecdysone and this compound. nih.gov

Comparative Studies of 3 Dehydroecdysone Metabolism and Function

Interspecies Variations in Biosynthetic and Metabolic Enzymes

The metabolism of ecdysteroids, including the formation and conversion of 3-dehydroecdysone (3DE), is a critical process for regulating insect development. This process is mediated by a set of enzymes whose presence, activity, and tissue-specificity exhibit significant variation across different species. The primary enzymes involved are ecdysone (B1671078) oxidase (EO), which converts ecdysone to 3DE, and two reductases that determine the fate of 3DE: this compound-3α-reductase, which produces the inactive 3-epiecdysone (B1260481), and this compound-3β-reductase, which converts 3DE back to active ecdysone. nih.govnih.govresearchgate.net

In several lepidopteran species, 3DE is a major secretory product of the prothoracic glands, along with ecdysone. eje.cz The proportion of 3DE produced varies significantly; for instance, the prothoracic glands of the tobacco hornworm (Manduca sexta) and the cotton leafworm (Spodoptera littoralis) secrete a predominant amount of 3DE. nih.govannualreviews.org In contrast, Pieris rapae produces very little 3DE. nih.gov Once secreted into the hemolymph, 3DE is typically reduced to ecdysone by a 3DE-3β-reductase, highlighting a modification to the classical understanding of hormonal control in this order. eje.czaai.org

The tissue distribution of these metabolic enzymes also shows considerable interspecies differences. In the silkworm, Bombyx mori, and S. littoralis, 3DE-3α-reductase activity is found in the midgut and Malpighian tubules. However, in M. sexta, this enzyme's activity is localized exclusively to the midgut. nih.gov Similarly, ecdysone oxidase is primarily expressed in the midgut of several insects, including B. mori, S. littoralis, and Drosophila melanogaster. nih.gov

In crustaceans, the metabolic pathways can differ from those in insects. The Y-organs of the crayfish Orconectes limosus produce both ecdysone and 3DE, suggesting a branched biosynthetic pathway. researchgate.net However, the subsequent reduction of 3DE to ecdysone by a hemolymph reductase, a common step in Lepidoptera, has not been detected in Crustacea, leaving the functional significance of 3DE in this group less clear. eje.czeje.cz Some insects present further variations; for example, the American cockroach, Periplaneta americana, produces a nearly 1:1 ratio of 3DE and ecdysone but has negligible 3DE-3β-reductase activity in its hemolymph. eje.cz

| Enzyme | Function | Species Studied | Primary Tissue Location(s) | Reference |

|---|---|---|---|---|

| Ecdysone Oxidase (EO) | Converts Ecdysone to this compound (3DE) | Bombyx mori, Spodoptera littoralis, Manduca sexta, Drosophila melanogaster, Calliphora vicina | Midgut | nih.govroyalsocietypublishing.org |

| This compound-3α-reductase | Irreversibly converts 3DE to 3-epiecdysone (inactivation) | Bombyx mori, Spodoptera littoralis, Manduca sexta | Midgut, Malpighian Tubules (varies by species) | nih.gov |

| This compound-3β-reductase | Reversibly converts 3DE to Ecdysone (activation) | Bombyx mori, Spodoptera littoralis, Manduca sexta | Hemolymph | nih.govaai.org |

Developmental Stage-Specific Dynamics of this compound Levels

The levels of this compound and the expression of its associated metabolic enzymes fluctuate precisely with the developmental stage of an insect, aligning with the hormonal requirements for processes like molting and metamorphosis. nih.gov In many lepidopteran species, 3DE is a major product of the prothoracic glands, particularly during immature stages. aai.org

In the silkworm, Bombyx mori, the expression profiles of the genes encoding ecdysone oxidase (EO) and 3DE-3α-reductase are tightly correlated with the ecdysteroid titer. nih.gov These genes show high expression at the beginning of the fifth larval instar and again during the wandering stage, which are periods of significant developmental change. nih.gov During the pupal stage of B. mori, EO mRNA levels peak in the midgut on the first day, suggesting a key role in ecdysteroid inactivation during the early phases of metamorphosis. royalsocietypublishing.org

Furthermore, 3DE plays a crucial role in embryonic development. In B. mori, maternal ecdysteroids are essential for the early development of offspring. nih.gov Studies have shown that 3DE is synthesized from ecdysone in the maternal ovaries and stored in the yolk granules. nih.govresearchgate.net This maternal 3DE is then converted into active ecdysone during early embryogenesis, providing the necessary hormonal stimulus before the embryo's own prothoracic glands become functional. nih.govresearchgate.net Down-regulation of the enzymes responsible for either the maternal synthesis of 3DE (EO) or its conversion to ecdysone in the embryo (3DE-3β-reductase) leads to a lower 20-hydroxyecdysone (B1671079) (20E) titer and reduced hatching rates. nih.govresearchgate.net

In other insects, such as the cricket Gryllus bimaculatus, the prothoracic glands reach their maximum ecdysteroid secretion rate on day 5 of the last larval instar, which is followed by a peak in the hemolymph ecdysteroid titer on day 7, just two days before the final molt to adult. eje.cz While ecdysone is a major product, the potential for 3DE to be part of this secretion peak exists, reflecting the stage-specific hormonal regulation required for the transition to adulthood.

| Species | Developmental Stage | Observation | Reference |

|---|---|---|---|

| Bombyx mori (Silkworm) | 5th Larval Instar & Wandering Stage | High expression of Ecdysone Oxidase (EO) and 3DE-3α-reductase genes. | nih.gov |

| Bombyx mori (Silkworm) | Early Pupal Stage (Day 1) | Maximum mRNA levels of EO detected in the midgut. | royalsocietypublishing.org |

| Bombyx mori (Silkworm) | Ovarian & Embryonic Stage | Maternally synthesized 3DE is stored in eggs and converted to ecdysone in the early embryo. | nih.govresearchgate.net |

| Lepidoptera (General) | Immature Stages | 3DE is a major product of the prothoracic glands. | aai.org |

| Gryllus bimaculatus (Cricket) | Last Larval Instar (Day 5) | Prothoracic glands exhibit maximal ecdysteroid release. | eje.cz |

Ecological and Evolutionary Perspectives

From an ecological and evolutionary standpoint, the this compound metabolic pathway is not only integral to insect development but also plays a role in the chemical warfare between plants and herbivorous insects. Many plants produce a diverse array of steroid compounds called phytoecdysteroids, which are structurally similar to insect molting hormones. nih.govscialert.net These compounds, often present in concentrations far exceeding the hormonal levels found in insects, are believed to serve as a primary chemical defense. scialert.netmdpi.com

When ingested by non-adapted insects, phytoecdysteroids can act as potent allelochemicals, disrupting the delicate endocrine balance that governs molting and development. nih.govmdpi.com This can lead to severe adverse effects, including growth inhibition, failed molting, and mortality, thus functioning as a powerful deterrent to herbivory. scialert.net The presence of these defensive compounds in about 5-6% of plant species has exerted significant selective pressure on insects, driving the evolution of countermeasures. mdpi.com

In response to this pressure, some herbivorous insects have evolved sophisticated detoxification mechanisms. The 3-epimerization pathway, which involves the conversion of ecdysteroids to 3DE and subsequently to the inactive 3-epiecdysone, represents one such strategy. mdpi.com A compelling example is seen in the comparative response of two related noctuid moths to high dietary levels of 20-hydroxyecdysone (20E), a common phytoecdysteroid. The generalist feeder Spodoptera litura shows remarkable resistance by upregulating several detoxification pathways in its midgut, including 3-epimerization, phosphorylation, and hydroxylation. mdpi.comresearchgate.net In contrast, the cotton bollworm, Helicoverpa armigera, primarily relies on only two of these pathways. mdpi.com This demonstrates that even closely related species can evolve distinct strategies to cope with plant allelochemicals, with the 3DE pathway being a key component in the metabolic arsenal (B13267) of certain insects.

The evolution of ecdysteroid biosynthesis itself shows a pattern of both conservation and divergence. While core enzymes are widely conserved across arthropods, some, like those involved in the final steps of 20E synthesis, are absent in certain groups. frontiersin.org The emergence in Lepidoptera of a pathway where 3DE is a major secretory product of the prothoracic gland represents a significant evolutionary modification, potentially linked to the coevolutionary arms race with host plants. eje.cz

Molecular and Genetic Regulation of 3 Dehydroecdysone Pathways

Gene Expression and Transcriptional Regulation of Key Enzymes

The concentration of 3-Dehydroecdysone and its metabolites is meticulously controlled at the molecular level, primarily through the transcriptional regulation of the genes encoding the key enzymes in its metabolic pathway. The expression of these genes is often tissue-specific and timed to coincide with specific developmental stages and fluctuations in hormone titers.

Ecdysone (B1671078) Oxidase (EO) Gene Expression

Ecdysone Oxidase (EO) catalyzes the initial conversion of ecdysone to this compound (3DE). The gene encoding this enzyme is subject to precise developmental and hormonal regulation. In the cotton leafworm, Spodoptera littoralis, Northern blotting has shown that the mRNA transcript for EO is expressed in the midgut during the prepupal stage of the last larval instar, a period that corresponds with a peak in the ecdysteroid titer. This suggests that the enzyme plays a crucial role in hormone inactivation as development progresses. Further studies have indicated that EO is an ecdysteroid-responsive gene; its transcription can be induced by the ecdysteroid agonist RH-5992. Analysis of the gene's 5'-flanking region has revealed sequences similar to binding motifs for ecdysone-responsive transcription factors, including Broad-Complex and FTZ-F1.

In the model organism Drosophila melanogaster, the expression pattern of the EO gene (DmEO) is also tightly regulated. Quantitative PCR analysis has revealed that mRNA expression corresponds closely with enzyme activity, indicating that regulation occurs primarily at the transcriptional level. DmEO expression is highest during the late stage of each larval instar, coinciding with high titers of the active molting hormone, which suggests its role in modifying endogenous ecdysteroids. Similarly, in the silkworm, Bombyx mori, the EO gene is highly expressed in the mature ovaries.

| Organism | Tissue/Stage of Expression | Regulatory Factors | Source |

|---|---|---|---|

| Spodoptera littoralis | Midgut (prepupal stage) | Induced by ecdysteroid agonist (RH-5992); potential regulation by Broad-Complex and FTZ-F1 | |

| Drosophila melanogaster | Midgut (late larval instars) | Induced by ecdysteroid agonist (RH-0345); expression correlates with ecdysteroid titer | |

| Bombyx mori | Mature ovaries | High expression in oocytes |

This compound 3β-Reductase Gene Expression

This compound 3β-reductase catalyzes the reversible reduction of 3DE back to ecdysone. In Bombyx mori, the gene for this enzyme is transcribed in various tissues, with the highest levels observed in the genitalia and fat bodies on the third day of the fifth-instar larvae. Its expression pattern throughout development is dynamic, with lower levels in the early phase of each instar and higher levels in the later phase. This pattern suggests a role in maintaining ecdysone homeostasis. When the concentration of 3DE is low, higher expression of the 3β-reductase may be necessary to convert available 3DE back to ecdysone. Conversely, it has been suggested that when 3DE levels are high, the expression of the gene shows feedback inhibition. During embryonic development in the silkworm, the 3DE-3β-reductase gene exhibits significantly higher expression levels compared to EO and 3DE-3α-reductase, with a peak at day three after oviposition, preceding an increase in the ecdysone titer.

| Organism | Tissue/Stage of Expression | Regulatory Characteristics | Source |

|---|---|---|---|

| Bombyx mori | Genitalia, Fat Bodies (5th instar larvae); Embryo | Expression is lower in early instar and higher in late instar; exhibits feedback inhibition by high 3DE levels. Peaks at day 3 in embryos. |

This compound 3α-Reductase Gene Expression

This compound 3α-reductase is responsible for the irreversible reduction of 3DE to 3-epiecdysone (B1260481), a key step in the inactivation pathway. In Spodoptera littoralis, the mRNA transcript for this enzyme is expressed in the Malpighian tubules during the early stage of the last larval instar. In Bombyx mori, the expression pattern differs, with high transcription levels detected mainly in the midgut and hemolymph on the third day of the fifth instar larvae. The developmental expression profile in B. mori shows that activity is high during the early instar and decreases in the late instar, a trend that runs parallel to the changes in the molting hormone titer. This suggests that the enzyme's primary role is to inactivate ecdysteroids as the hormone peak subsides.

| Organism | Tissue of Expression | Stage of Expression | Source |

|---|---|---|---|

| Spodoptera littoralis | Malpighian tubules | Early stage of the last larval instar | |

| Bombyx mori | Midgut, Hemolymph | High in early instar, reduced in late instar (specifically high on day 3 of 5th instar) |

Functional Characterization of Enzymes via Heterologous Expression

To confirm the function of the genes involved in the this compound pathway and to study their enzymatic properties, researchers have utilized heterologous expression systems. This technique involves introducing the gene of interest into a host organism (like bacteria, yeast, or insect cells) to produce large quantities of the active enzyme for characterization.

Enzymatically active recombinant Ecdysone Oxidase from S. littoralis and 3DE 3α-reductase have been successfully produced using a baculovirus expression system in insect cells. This system allows for proper protein folding and post-translational modifications, yielding functional enzymes whose kinetic characteristics can be determined. Similarly, the gene for Drosophila EO (CG9504) was expressed in COS7 mammalian cells, which resulted in the successful conversion of ecdysone into this compound, thereby confirming its predicted function.

Bacterial expression systems, particularly Escherichia coli, have also been employed for their simplicity and high yield. Researchers have achieved high-level expression of functional 3DE 3β-reductase and 3DE 3α-reductase from Bombyx mori in E. coli. These recombinant proteins were used to confirm their identity and enzymatic activity.

| Enzyme | Organism of Origin | Heterologous Expression System | Source |

|---|---|---|---|

| Ecdysone Oxidase | Spodoptera littoralis | Baculovirus expression system | |

| Ecdysone Oxidase | Drosophila melanogaster | COS7 cells | |

| This compound 3α-Reductase | Spodoptera littoralis | Baculovirus expression system | |

| This compound 3α-Reductase | Bombyx mori | Escherichia coli | |

| This compound 3β-Reductase | Bombyx mori | Escherichia coli |

RNA Interference (RNAi) and Gene Knockdown Studies

RNA interference (RNAi) is a powerful tool for studying gene function by specifically silencing the expression of a target gene. This technique has been applied to investigate the in vivo roles of enzymes in the this compound pathway.

Further studies in B. mori embryos targeted the 3DE-3β-reductase gene using RNAi. Injecting the corresponding double-stranded RNA into newly laid eggs led to a significant decrease in the gene's transcription level. This downregulation also resulted in a lowered 20E titer in the developing embryo. These results collectively prove that a pathway involving the maternal synthesis of 3DE via Ecdysone Oxidase, followed by the embryonic conversion of this 3DE back into active ecdysone via 3DE-3β-reductase, is essential for early development in the silkworm.

| Target Gene | Organism/Stage | Phenotype after RNAi Knockdown | Source |

|---|---|---|---|

| Ecdysone Oxidase (EO) | Bombyx mori (adult female) | Lower 20E titer and reduced hatching rate in offspring. | |

| This compound 3β-Reductase | Bombyx mori (embryo) | Lower 20E titer in the embryo. |

Signaling Pathways Influencing this compound Levels (e.g., PTTH)

The levels of this compound are intrinsically linked to the concentration of its precursor, ecdysone. Therefore, signaling pathways that regulate ecdysone biosynthesis indirectly control the amount of substrate available for the 3DE pathway. The primary signaling molecule that stimulates ecdysone production in the prothoracic glands (PGs) is the Prothoracicotropic hormone (PTTH).

PTTH, released from the brain, binds to its receptor, Torso (a receptor tyrosine kinase), on PG cells. This binding activates a complex intracellular signaling network that up-regulates the transcription of ecdysteroidogenic enzymes, collectively known as the Halloween genes (e.g., spook, phantom, disembodied). PTTH signaling has been shown to modulate the rate of ecdysteroid production to properly time developmental transitions like metamorphosis. Genetic ablation of PTTH in Drosophila results in a delayed rise in the ecdysteroid titer.

Future Research Directions and Unanswered Questions

Further Elucidation of Early Biosynthetic "Black Box" Steps

The initial stages of ecdysteroid biosynthesis, often termed the "Black Box," represent a significant gap in our understanding of arthropod endocrinology. This series of reactions converts dietary cholesterol into the first identifiable ecdysteroid precursor, 5β-ketodiol. researchgate.net While it is known that 3-Dehydroecdysone is formed later in the pathway, the precise sequence and enzymatic steps within the Black Box, including the critical C-3 oxidation of a 7-dehydrocholesterol (B119134) (7dC) precursor, are not fully characterized. nih.gov

Future research must focus on identifying the uncharacterized intermediates and the enzymes that catalyze these early transformations. nih.govtandfonline.com Studies in Drosophila melanogaster have confirmed that an oxidation step at the C-3 position is essential. nih.gov The short-chain dehydrogenase/reductase encoded by the shroud gene is believed to play a crucial role in one of the reduction steps within the Black Box, but its exact substrate and mechanism are still under investigation. researchgate.netbiorxiv.org Identifying the specific enzymes responsible for the initial modifications of the sterol nucleus is paramount. This will require a combination of genetic, biochemical, and metabolomic approaches to isolate and characterize these fleeting intermediates and the associated enzymatic machinery. A complete understanding of the Black Box will not only illuminate the full pathway of ecdysone (B1671078) synthesis but also reveal potential targets for novel insect control strategies.

Detailed Enzyme Kinetics and Structural Biology of this compound Metabolizing Enzymes

The metabolism of this compound is controlled by a set of key enzymes that dictate the levels of active and inactive ecdysteroids. These include ecdysone oxidase (EO), which converts ecdysone to this compound, and two reductases that determine its fate: this compound 3β-reductase, which reversibly converts it back to ecdysone, and this compound 3α-reductase, which irreversibly converts it to the inactive 3-epiecdysone (B1260481). researchgate.netnih.gov While these enzymes have been identified, there is a significant lack of detailed kinetic data and structural information.

Comprehensive Analysis of this compound Roles in Diverse Arthropod and Plant Taxa

The role of this compound has been primarily studied in a limited number of insect orders, particularly Lepidoptera, where it is often the main secretory product of the prothoracic glands. nih.govresearchgate.net Similarly, in some crustaceans, it is the major ecdysteroid produced by the Y-organs. eje.czeje.cz However, the phylum Arthropoda is incredibly diverse, and the extent to which this "dehydroecdysone-ecdysone axis" operates across different taxa is not well understood. nih.govhawaii.edu Future research should involve comparative studies across a wider range of arthropods, including different insect orders, chelicerates, and myriapods, to determine the prevalence and significance of this compound as a hormonal precursor. Such studies would reveal the evolutionary conservation of this metabolic pathway.

In the plant kingdom, a vast array of phytoecdysteroids, which are structurally similar to insect ecdysteroids, have been identified. researchgate.netnih.gov These compounds are thought to function as defensive chemicals against herbivorous insects. caldic.comsemanticscholar.org While 20-hydroxyecdysone (B1671079) is the most commonly studied phytoecdysteroid, the presence and physiological role of this compound in plants are largely unexplored. nih.govresearchgate.net Future research should focus on screening diverse plant species for the presence of this compound and investigating its potential roles in plant development, defense, and allelopathy. nih.govmdpi.com This could uncover novel biological functions for this compound outside of its established role in arthropod endocrinology.

Exploration of Novel Metabolic Intermediates and Conjugates

Metabolic inactivation of ecdysteroids is crucial for regulating their hormonal titer. One major pathway involves the formation of conjugates, such as phosphates, sulphates, and glycosides, which renders the hormone inactive and facilitates storage or excretion. nih.govnih.gov While conjugation of ecdysone and 20-hydroxyecdysone is well-documented, the extent to which this compound itself is conjugated is an open question. nih.gov

Future research should focus on identifying and characterizing novel metabolites and conjugates of this compound. For instance, it has been suggested that this compound may be stored in a conjugated form in the yolk of silkworm eggs, providing a source of active hormone for the developing embryo. nih.govnih.gov Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance, should be employed to search for these modified forms in various tissues and life stages of arthropods. Discovering new intermediates and conjugates will provide a more complete picture of the ecdysteroid metabolic network and its role in the precise regulation of developmental timing.

Q & A

Q. What are the standard methodologies for detecting and quantifying 3-Dehydroecdysone in biological samples?

Methodological Answer: Reverse-phase HPLC coupled with UV detection is widely used for separation and quantification, as demonstrated in studies analyzing enzymatic conversions of this compound in Sf21 cell lysates . Liquid chromatography–mass spectrometry (LC-MS) is recommended for higher sensitivity, particularly when distinguishing this compound from structurally similar ecdysteroids like 3-epiecdysone or 20-hydroxyecdysone . Sample preparation should include NADPH supplementation for cofactor-dependent enzymatic assays .

Q. What is the role of this compound in ecdysteroid signaling pathways?

Methodological Answer: this compound acts as a metabolic intermediate in the conversion of ecdysone to 3-epiecdysone via 3α-reductase activity. Experimental validation involves recombinant enzyme expression in insect cell lines (e.g., Sf21) and monitoring reaction kinetics using HPLC to track substrate depletion and product formation . In vivo studies in crustaceans (e.g., Cancer antennarius) further clarify its physiological clearance rates and tissue-specific metabolism .

Q. How does solvent choice impact the stability of this compound during structural analysis?